ethyl 2-((4-(4-fluorophenyl)-5-((2-methoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate
Description
Ethyl 2-((4-(4-fluorophenyl)-5-((2-methoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a triazole-based derivative characterized by a 1,2,4-triazole core substituted with:
- A 4-fluorophenyl group at position 4,
- A (2-methoxybenzamido)methyl group at position 5,
- A thioacetate ester (-SCH₂COOEt) at position 2.
This compound belongs to a class of sulfur-linked 1,2,4-triazoles, which are widely studied for their antimicrobial, anticancer, and enzyme-inhibitory activities.
Properties
IUPAC Name |
ethyl 2-[[4-(4-fluorophenyl)-5-[[(2-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O4S/c1-3-30-19(27)13-31-21-25-24-18(26(21)15-10-8-14(22)9-11-15)12-23-20(28)16-6-4-5-7-17(16)29-2/h4-11H,3,12-13H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQONQGDAADXXLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)F)CNC(=O)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-((4-(4-fluorophenyl)-5-((2-methoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a triazole ring, a thioether linkage, and an ethyl acetate moiety. The fluorophenyl and methoxybenzamido substituents contribute to its unique pharmacological profile.
Research indicates that compounds with similar structures often exhibit multiple modes of action:
- Antimicrobial Activity : Triazole derivatives are known for their antifungal properties, acting through the inhibition of ergosterol synthesis in fungal cell membranes.
- Anticancer Activity : Many triazole derivatives demonstrate cytotoxic effects against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation pathways.
- Actoprotective Effects : Some studies have suggested that triazole derivatives can enhance physical performance and reduce fatigue in animal models .
Antimicrobial Activity
This compound has shown promising results in antimicrobial assays. It exhibited significant activity against both bacterial and fungal strains. For instance:
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate inhibition | |
| Candida albicans | High inhibition | |
| Escherichia coli | Low inhibition |
Anticancer Activity
The compound's anticancer potential has been evaluated against various cancer cell lines. Notably:
| Cell Line | IC50 (µM) | Effect | Reference |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 15.6 | Significant cytotoxicity | |
| HCT-116 (Colon Cancer) | 12.3 | Induced apoptosis | |
| A549 (Lung Cancer) | 20.1 | Cell cycle arrest |
Case Studies
- Study on Antifungal Activity : A recent study evaluated the antifungal properties of various triazole derivatives, including the target compound. The results indicated that it significantly inhibited the growth of Candida albicans, outperforming several standard antifungal agents .
- Cytotoxicity Evaluation Against Cancer Cells : In vitro studies demonstrated that this compound exhibited cytotoxic effects on MCF-7 and HCT-116 cells with IC50 values suggesting a potent anticancer activity .
Scientific Research Applications
Structural Highlights
The structure includes:
- A triazole ring , which is common in many bioactive compounds.
- A thioether linkage that contributes to its pharmacological profile.
- Substituents such as fluorophenyl and methoxybenzamido , enhancing its biological activity.
Antimicrobial Activity
Ethyl 2-((4-(4-fluorophenyl)-5-((2-methoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate has demonstrated notable antimicrobial properties. The following table summarizes its activity against various microorganisms:
| Microorganism | Activity Level | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate inhibition | |
| Candida albicans | High inhibition | |
| Escherichia coli | Low inhibition |
Anticancer Activity
The compound's potential as an anticancer agent has been evaluated through in vitro studies against several cancer cell lines. The following table presents the findings:
| Cell Line | IC50 (µM) | Effect | Reference |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 15.6 | Significant cytotoxicity | |
| HCT-116 (Colon Cancer) | 12.3 | Induced apoptosis | |
| A549 (Lung Cancer) | 20.1 | Cell cycle arrest |
Study on Antifungal Activity
A recent study highlighted the antifungal properties of various triazole derivatives, including this compound. The compound exhibited significant inhibition of Candida albicans, outperforming some standard antifungal agents .
Cytotoxicity Evaluation Against Cancer Cells
In vitro evaluations demonstrated that this compound exhibited potent cytotoxic effects on MCF-7 and HCT-116 cells with IC50 values indicating strong anticancer activity . These findings suggest that the compound could be a valuable candidate for further development in cancer therapeutics.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The following table highlights key structural differences between the target compound and its analogs:
Key Observations:
Substituent Diversity: The 4-fluorophenyl group in the target compound contrasts with phenyl (CAS 338962-50-8) or 2-methoxyphenyl (), influencing steric and electronic properties .
Functional Group Variations :
- Thioacetate esters (target compound, CAS 338962-50-8) are more hydrolytically labile than thioacetamides () or ionic morpholinium salts (), affecting stability and bioavailability .
Physicochemical and Pharmacokinetic Properties
Notes:
Q & A
Q. What are the key steps in synthesizing ethyl 2-((4-(4-fluorophenyl)-5-((2-methoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate?
The synthesis involves:
- Triazole ring formation : Cyclization of hydrazine derivatives with alkylating agents under reflux conditions .
- Functional group coupling : Introduction of the 2-methoxybenzamido moiety via nucleophilic substitution or amide coupling reactions, typically using carbodiimide-based reagents .
- Thioether linkage : Reaction of the triazole-thiol intermediate with ethyl bromoacetate in a polar aprotic solvent (e.g., DMF) at 60–80°C .
- Purification via column chromatography or recrystallization to isolate the final product .
Q. Which spectroscopic methods are critical for characterizing this compound?
Essential techniques include:
- NMR spectroscopy (¹H, ¹³C, and 19F) to confirm substituent positions and purity .
- Mass spectrometry (MS) for molecular weight validation and fragmentation pattern analysis .
- HPLC-DAD to assess purity and detect degradation products (>98% purity threshold recommended) .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
- Antimicrobial screening : Broth microdilution assays against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli, C. albicans) .
- Enzyme inhibition assays : Target enzymes like cyclooxygenase (COX) or acetylcholinesterase (AChE) using fluorometric or colorimetric methods .
Q. What are the solubility and stability profiles under different conditions?
- Solubility : High in DMSO (>50 mg/mL); moderate in ethanol or acetonitrile. Avoid aqueous buffers without cosolvents .
- Stability : Stable at −20°C under inert gas (N₂/Ar). Degrades in acidic/alkaline conditions (pH <3 or >10) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
- Solvent selection : Use DMF or THF for thioether formation to enhance nucleophilicity .
- Catalysts : Employ phase-transfer catalysts (e.g., TBAB) for biphasic reactions .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 6 hours) and improves yield by 15–20% .
- Temperature control : Maintain 60–80°C during coupling to minimize side reactions .
Q. How can researchers resolve tautomeric ambiguities in triazole derivatives during structural analysis?
- X-ray crystallography : Resolves tautomeric forms (e.g., thione vs. thiol) .
- Computational modeling : DFT calculations predict dominant tautomers based on solvent polarity .
- Variable-temperature NMR : Monitors tautomeric shifts in DMSO-d₆ or CDCl₃ .
Q. How to design a structure-activity relationship (SAR) study for analogs of this compound?
- Systematic substitution : Modify the fluorophenyl, methoxybenzamido, or thioacetate groups .
- Bioactivity correlation : Use IC₅₀/EC₅₀ values from enzyme assays to map substituent effects .
- Molecular docking : Predict binding affinities to targets like COX-2 or bacterial topoisomerases .
Q. What strategies mitigate discrepancies in biological activity data across studies?
- Reproduce assay conditions : Standardize inoculum size in antimicrobial tests (e.g., 1×10⁶ CFU/mL) .
- Purity validation : Use HPLC to exclude impurities (>95% purity required) .
- Control compounds : Include reference drugs (e.g., ciprofloxacin for antibacterial assays) .
Q. How to use molecular docking to predict interactions with target enzymes?
- Software : AutoDock Vina or Schrödinger Suite for docking simulations .
- Protocols :
Prepare the protein structure (PDB ID: e.g., 1CX2 for COX-2).
Generate ligand conformers using OMEGA.
Validate docking accuracy with RMSD <2.0 Å .
- Free energy calculations : MM-GBSA to rank binding affinities .
Q. What computational methods predict physicochemical properties for this compound?
- DFT calculations : Estimate electronic properties (HOMO-LUMO gap) and redox potential .
- QSAR models : Corrogate descriptors (logP, polar surface area) with bioavailability .
- ADMET prediction : SwissADME or pkCSM for toxicity and metabolic stability .
Data Contradiction Analysis
Example Scenario : Conflicting reports on antimicrobial potency against P. aeruginosa.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
